1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine
Description
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS 952182-15-9) is a brominated heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a pyrrolidine ring at position 6 and a bromine atom at position 3. Its molecular formula is C₁₀H₁₁BrN₄, with a molecular weight of 267.13 g/mol . The compound’s structure is characterized by a rigid bicyclic system, which may enhance binding specificity in biological targets, particularly kinase enzymes .
Properties
IUPAC Name |
3-bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSYQLSHGKSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NC=C3Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of α-bromoketones with 2-aminopyridines under specific conditions to form the imidazo[1,2-b]pyridazine core . The bromination step is often carried out using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to yield different products.
Common reagents used in these reactions include NBS for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine involves its interaction with specific molecular targets, such as kinases. For instance, derivatives of this compound have been shown to inhibit the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking its function . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Non-Brominated Analog: 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS 952182-09-1)
- Molecular Formula : C₁₀H₁₂N₄
- Molecular Weight : 188.23 g/mol
- Key Differences: Absence of bromine at position 3 reduces molecular weight by ~79 g/mol. Likely reduced steric hindrance and altered electronic properties, impacting binding affinity in kinase inhibition assays .
Brominated Derivatives with Alternative Substituents
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS 1260850-70-1)
- Molecular Formula : C₆H₆BrN₅
- Molecular Weight : 235.05 g/mol
- Key Differences: Replacement of pyrrolidine with an amine group (–NH₂) at position 4. Increased hydrogen bond donor capacity (1 donor vs.
4-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}piperidine (CAS 1263280-86-9)
Functional Group Modifications
Derivatives with Carboxamide Substituents
- Example: (S)—N-(1-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-N-methylbutyramide
- Molecular Weight : 366.3 g/mol
- Key Differences :
- Addition of a methylbutyramide group increases molecular weight by ~100 g/mol.
Piperazine-Linked Analogues
- Example: 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
- Molecular Formula : C₁₀H₁₂BrN₄O
- Key Differences :
- Replacement of pyrrolidine with morpholine introduces an oxygen atom, increasing polarity (TPSA ~47.4 Ų vs. 33.4 Ų in the target compound).
- Likely reduced lipophilicity (XlogP ~1.8 estimated) due to the oxygen atom .
Biological Activity
Overview
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine (CAS No. 952182-15-9) is a heterocyclic compound characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine core, which is further connected to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Transforming Growth Factor-β Activated Kinase 1 (TAK1) .
Target and Mode of Action
The primary target of this compound is TAK1, which plays a crucial role in various signaling pathways associated with inflammation and cancer. The compound has been shown to inhibit TAK1 at nanomolar concentrations, suggesting a high degree of bioavailability and efficacy in disrupting pathways involved in diseases such as multiple myeloma .
Biochemical Pathways Affected
Inhibition of TAK1 leads to the modulation of several downstream signaling pathways, including those involved in cell survival, proliferation, and inflammation. This inhibition is particularly relevant in the context of cancer therapies where TAK1 is often overexpressed .
In Vitro Studies
Research indicates that this compound exhibits significant anti-cancer properties by targeting kinases involved in tumor progression. For instance, studies have demonstrated its effectiveness against BCR-ABL kinase, a well-known target in chronic myeloid leukemia .
Table 1: Summary of Biological Activities
| Activity Type | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| TAK1 Inhibition | TAK1 | <10 | |
| BCR-ABL Inhibition | BCR-ABL | <100 | |
| Anti-inflammatory | Various | <50 |
Case Studies and Research Findings
Case Study: Anti-Cancer Activity
In a recent study, derivatives of imidazo[1,2-b]pyridazine were synthesized and evaluated for their biological activity. One derivative demonstrated potent inhibition of BCR-ABL kinase with an IC50 value significantly lower than that of existing treatments, indicating the potential for further development into therapeutic agents .
Research on Mechanistic Insights
A study focusing on the binding interactions of this compound with TAK1 revealed critical hydrogen bonding interactions that stabilize the compound in the active site of the kinase. This work underscores the importance of structural modifications in enhancing binding affinity and specificity .
The synthesis of this compound typically involves multi-step reactions starting from α-bromoketones and 2-aminopyridines. The resulting compound has a molecular formula of C10H11BrN4 and a molecular weight of approximately 267.13 g/mol .
Q & A
Q. How does the pyrrolidine substituent influence binding affinity compared to other N-heterocycles?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins.
- Free-energy perturbation (FEP) : Calculate ΔΔG for pyrrolidine vs. piperidine or azetidine analogs.
- Synthetic mutagenesis : Replace pyrrolidine with smaller/larger rings and assay activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
